(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-6-8-18(9-7-14)17(20)15-2-4-16(5-3-15)24(21,22)19-10-12-23-13-11-19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVJAMRMQRBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332838 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326007-59-4 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps:
Initial Reactants: The process begins with 4-morpholinobenzenesulfonyl chloride and 4-methylpiperidine.
Reaction Conditions: The initial step involves the reaction of 4-morpholinobenzenesulfonyl chloride with 4-methylpiperidine in an aprotic solvent like dichloromethane. The reaction mixture is maintained at a controlled temperature, typically around 0°C to 5°C to avoid any side reactions.
Formation of Intermediate: The intermediate is then reacted with a carbonylating agent, such as oxalyl chloride, to introduce the methanone moiety.
Industrial Production Methods: On an industrial scale, the production might involve:
Continuous Flow Synthesis: This method allows for the controlled addition of reactants, maintaining optimal temperature and pressure conditions, thus enhancing yield and purity.
Catalysis: Using specific catalysts can streamline the reaction process and reduce production costs, making it more viable for large-scale manufacturing.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction.
Substitution Reagents: Including halogenating agents and nucleophiles.
Major Products: The reactions typically yield derivatives with enhanced or specific properties, such as increased solubility or altered pharmacokinetics, depending on the desired application.
Chemistry:
Used as a building block in organic synthesis.
Studied for its potential use in catalysis.
Biology and Medicine:
Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Investigated for its use in drug delivery systems, owing to its structural compatibility with various drugs.
Industry:
Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Employed in the production of advanced materials due to its unique chemical properties.
Mechanism of Action
The compound operates through several mechanisms depending on its application:
Biological Targets: It can interact with enzyme systems, potentially inhibiting or activating specific pathways.
Pathways Involved: In pharmacological contexts, it may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues with Morpholinosulfonyl Groups
- “(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” (CAS: 877818-56-9) Structural Features: Replaces 4-methylpiperidine with a piperazine ring; includes a chloro substituent on the phenyl ring. Molecular Weight: 484.4 g/mol (vs. ~424.5 g/mol estimated for the target compound). Key Differences: The chloro substituent and piperazine ring may alter binding affinity and metabolic stability. Piperazine derivatives often exhibit enhanced solubility but reduced blood-brain barrier penetration compared to piperidines .
- “(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone” Structural Features: Incorporates a benzodioxole-methyl group on piperazine.
Piperidine/Piperazine-Based Methanones
- Benzophenone Derivatives (e.g., Compound 9 in ) Structure: Phenyl(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone. Key Features: A hexyloxy linker between the benzophenone and piperidine. Biological Activity: Demonstrated cholinesterase inhibitory activity (24–41% yields). The flexible linker may improve membrane permeability compared to the rigid morpholinosulfonyl group .
- “(4-Methylpiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” (CAS: 1704066-76-1) Structural Features: Replaces morpholinosulfonyl with a boronate ester. Applications: Likely used as a Suzuki coupling intermediate.
Pharmacologically Active Methanones
- Estrogen Receptor Ligands () Example: [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl]{4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl}methanone (PDB: 2R6W). Key Features: A 4-methylpiperidine-ethoxy linker. Activity: Binds estrogen receptors with sub-nanomolar affinity. The ethoxy linker and hydroxyl groups are critical for receptor interaction, differing from the target’s sulfonyl group .
Biological Activity
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 306.42 g/mol
The structure features a piperidine ring and a morpholino sulfonyl group, which are crucial for its biological interactions.
Research indicates that (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. Preliminary studies suggest potential activity against:
- Histamine H4 Receptors : The compound has been shown to inhibit histamine H4 receptors, which are implicated in inflammatory responses and immune regulation .
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, indicating a potential for this compound to exhibit similar effects .
Biological Activity Summary
The biological activities of (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can be summarized as follows:
Case Studies
-
Histamine H4 Receptor Inhibition
- A study explored the binding affinity of various piperidine derivatives to histamine receptors. Results indicated that modifications on the piperidine ring could enhance receptor selectivity, suggesting that (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone might be optimized for better efficacy against H4 receptors .
-
Antimicrobial Studies
- A comparative analysis of antimicrobial activities among related compounds showed that those with morpholino groups had enhanced activity against Gram-positive bacteria. This suggests that (4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone could be a candidate for further development in antibiotic therapies .
- Antitumor Effects
Q & A
Q. Table 1: Optimization Parameters
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Sulfonation | pH, temperature | pH 4.6, 60°C, 12h |
| Coupling | Solvent, catalyst (Pd/C) | DMF, 5% Pd/C, 24h |
| Purification | Mobile phase | Ethyl acetate:hexane (3:7) |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns and piperidine/morpholine ring conformations. Look for characteristic shifts: morpholinosulfonyl (δ 3.6–3.8 ppm) and methanone carbonyl (δ 205–210 ppm) .
- FTIR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1670–1700 cm⁻¹ (C=O) validate functional groups .
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment (>95%) .
How can X-ray crystallography using SHELX software resolve structural ambiguities?
Q. Advanced Research Focus
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) data. SHELXL refines hydrogen bonding and torsional angles .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing efficiency and polymorphism .
- Example : A related methanone derivative showed 89.2% crystal packing efficiency via SHELXL refinement .
What in vitro assays are suitable for evaluating cytotoxicity, and how should conflicting data be interpreted?
Q. Advanced Research Focus
- SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (0.4% in 1% acetic acid), and measure optical density at 564 nm. Linear correlation with cell count (R² > 0.98) .
- Data Contradictions : Discrepancies may arise from cell line variability (e.g., adherent vs. suspension). Normalize results to protein content and use triplicate assays .
Q. Table 2: SRB Assay Protocol
| Step | Reagent/Parameter | Purpose |
|---|---|---|
| Fixation | Trichloroacetic acid (10%) | Stabilize cellular proteins |
| Staining | Sulforhodamine B (0.4%) | Bind to basic amino acids |
| Washing | 1% acetic acid (4x) | Remove unbound dye |
| Measurement | Tris buffer (10 mM) | Extract protein-bound dye |
How can computational studies predict biological targets and structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., bacterial efflux pumps). Prioritize docking scores < −7.0 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with MIC values. For example, electron-withdrawing groups enhance activity against S. aureus (R² = 0.85) .
How do polymorphic forms affect the compound’s photophysical and mechanochromic properties?
Q. Advanced Research Focus
- Polymorphism Screening : Recrystallize from solvents (e.g., acetonitrile vs. toluene) to isolate polymorphs. Monitor luminescence shifts (Δλ > 50 nm) under UV light .
- Mechanochromism : Grinding-induced phase transitions alter emission from green (520 nm) to red (620 nm), useful for sensor applications .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Assay Standardization : Use reference compounds (e.g., fenofibric acid) to calibrate antimicrobial assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare MIC values from multiple studies. Adjust for variables like inoculum size and incubation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
